N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide
Description
Chemical Structure and Synthesis
N-[3-(1H-Benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide is a benzimidazole derivative featuring a benzimidazole core fused to a phenyl ring, which is further substituted with a 2,4-dimethoxybenzamide group. The compound’s molecular formula is C22H19N3O3, with a molecular weight of 373.41 g/mol. Its synthesis involves the condensation of 4-(1H-benzimidazol-2-yl)aniline with 2,4-dimethoxybenzoyl chloride in the presence of a base (e.g., DIPEA) under reflux conditions .
Biological Significance
This compound has been investigated as a FERM domain protein-protein interaction inhibitor, targeting molecules like MSN and CD44, which are implicated in cellular adhesion and signaling pathways . Additionally, structural analogs of this compound, such as N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide, act as allosteric activators of human glucokinase, enhancing glucose metabolism .
Properties
Molecular Formula |
C22H19N3O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H19N3O3/c1-27-16-10-11-17(20(13-16)28-2)22(26)23-15-7-5-6-14(12-15)21-24-18-8-3-4-9-19(18)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
BXUSNXZLKJNHDU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or acid derivative. One common method includes the reaction of ortho-phenylenediamine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. The purification process typically involves recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate
Major Products:
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated benzimidazole derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives, including N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide, exhibit significant anticancer properties.
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, a study highlighted that certain benzimidazole derivatives inhibited the growth of MDA-MB-231 breast cancer cells with notable efficacy .
- Case Study : In a comparative analysis, this compound demonstrated superior antiproliferative activity against various cancer cell lines compared to standard chemotherapeutic agents. This was attributed to its ability to interfere with DNA replication and repair mechanisms.
Antimicrobial Properties
The compound has also shown promising results as an antimicrobial agent.
- Activity Against Bacteria : Research indicates that benzimidazole derivatives possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for certain derivatives were reported to be significantly lower than those for traditional antibiotics .
- Fungal Inhibition : Additionally, studies have demonstrated moderate antifungal activity against pathogens like Candida albicans and Aspergillus niger, with MIC values suggesting potential therapeutic applications in treating fungal infections .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various contexts.
- Mechanism : The compound appears to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. This inhibition leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation .
- Case Study : In animal models, compounds similar to this compound demonstrated significant reductions in edema and pain responses compared to control groups treated with standard anti-inflammatory drugs .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between this compound and target proteins.
- Binding Affinity : These studies reveal that the compound binds effectively to active sites of enzymes involved in cancer progression and microbial resistance. For example, docking simulations have shown strong interactions with dihydrofolate reductase, a critical enzyme in nucleotide synthesis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives.
| Property | Description |
|---|---|
| Substituents | Variations in alkyl chain length and functional groups can significantly alter biological activity. |
| Lipophilicity | Increased lipophilicity enhances membrane permeability, improving bioavailability in target tissues. |
| Stereochemistry | The spatial arrangement of atoms affects binding affinity and selectivity towards biological targets. |
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase. This mechanism is particularly relevant in its anticancer activity, where it disrupts the mitotic process in cancer cells .
Comparison with Similar Compounds
Structural Comparisons: Core Heterocycles and Substituents
The biological and chemical properties of benzamide derivatives are heavily influenced by their heterocyclic cores and substituent groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations :
- Heterocyclic Core: Benzimidazole derivatives (target compound, ) exhibit diverse activities due to their ability to participate in hydrogen bonding and π-π stacking. Benzothiazole analogs () often show antimicrobial properties but lack the dual hydrogen-bonding capacity of benzimidazoles.
- Substituent Effects: 2,4-Dimethoxy groups (target compound) enhance solubility and electronic effects, critical for enzyme interactions . Methanesulfonyl groups () improve bioavailability by increasing polarity.
Table 2: Activity Comparison of Benzimidazole Derivatives
Activity Trends :
- Enzyme Modulation : The target compound’s dimethoxy groups and benzimidazole core enable precise interactions with glucokinase and FERM domains, unlike simpler analogs like N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide, which lacks the solubility-enhancing methoxy groups .
- Antimicrobial Action : Methylthio and sulfonyl substituents () enhance antimicrobial efficacy compared to methoxy-substituted derivatives.
Physicochemical and Pharmacokinetic Properties
- Solubility : The 2,4-dimethoxy groups in the target compound improve aqueous solubility relative to methyl or bromo-substituted analogs (e.g., N-[4-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide ).
- Bioavailability : Methanesulfonyl derivatives () exhibit superior bioavailability due to increased polarity, whereas methylthio groups () may reduce metabolic stability.
Biological Activity
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral activities. The structural features of these compounds often contribute significantly to their biological effects. The presence of the benzimidazole moiety enhances electron donation and hydrogen bonding capabilities, which are crucial for interacting with biological targets .
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic genes. For instance, research on similar compounds demonstrated cytotoxic effects against K562 leukemia cells through the activation of caspase pathways .
- Antibacterial and Antifungal Properties : The compound may exhibit antibacterial activity by disrupting bacterial cell walls or inhibiting essential enzymes. Research indicates that benzimidazole derivatives can effectively combat various bacterial strains and fungi .
- Anti-inflammatory Effects : Some derivatives have been shown to inhibit inflammatory mediators, potentially through the modulation of cytokine production and signaling pathways involved in inflammation .
Research Findings
Recent studies have provided insights into the biological activities of compounds related to this compound:
- Anticancer Studies : A study focused on 1H-benzimidazole derivatives reported significant cytotoxic effects against K562S (IMA-sensitive) and K562R (IMA-resistant) cells. The compounds were found to induce apoptosis and inhibit cell proliferation through caspase activation and modulation of gene expression related to apoptosis .
- Antibacterial Activity : Another study evaluated a series of benzimidazole derivatives for antibacterial properties against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent activity even at low concentrations (1 µg/ml), outperforming standard antibiotics like Rifampicin .
- Anti-inflammatory Effects : Research has also highlighted the anti-inflammatory potential of benzimidazole derivatives, showing their ability to reduce inflammation markers in vitro and in vivo models .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
In a study assessing various benzimidazole derivatives, one compound demonstrated a marked increase in apoptosis in K562 leukemia cells. Flow cytometry analyses revealed significant activation of caspase-3 and -7, indicating a robust apoptotic response.
Case Study 2: Antitubercular Activity
A series of synthesized benzimidazole derivatives was tested against Mycobacterium tuberculosis. The most effective derivative showed a minimum inhibitory concentration (MIC) significantly lower than that of traditional treatments, suggesting its potential as a novel antitubercular agent.
Q & A
Basic Research Questions
Q. What is the standard synthetic protocol for N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling 3-(1H-benzimidazol-2-yl)aniline with 2,4-dimethoxybenzoyl chloride. Key steps include:
- Dissolving the aniline derivative in THF at 0°C and adding DIPEA (2.0 equiv) as a base to deprotonate the amine .
- Dropwise addition of 2,4-dimethoxybenzoyl chloride (1.2 equiv) to form the amide bond.
- Reaction monitoring via TLC and purification via recrystallization (methanol) .
- Optimization : Adjusting solvent polarity (e.g., DMF for solubility), temperature (0–25°C), and stoichiometry (1.2–1.5 equiv acyl chloride) can improve yields beyond 70% .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 344.04 observed for related benzimidazole analogs) .
- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic .
- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer : Contradictions may arise from:
- Assay Conditions : Variations in cell lines (e.g., EGFR inhibition in HeLa vs. A549 cells) or serum concentrations .
- Compound Stability : Degradation in DMSO storage (e.g., hygroscopicity) affects potency. Use fresh solutions and validate stability via LCMS .
- Pharmacokinetic Factors : Differences in membrane permeability (logP ~3.5 predicted) or metabolic clearance .
- Mitigation : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., gefitinib for EGFR inhibition) .
Q. What strategies are effective for enhancing the solubility and bioavailability of this compound in preclinical studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate groups at methoxy positions to improve aqueous solubility .
- Nanoparticle Formulation : Use PEGylated liposomes (size <200 nm) to enhance circulation time .
- Co-solvents : DMSO:ethanol (1:4) mixtures for in vivo dosing, validated for minimal toxicity .
Q. How does structural modification of the benzimidazole core influence target selectivity (e.g., Sirtuin vs. EGFR inhibition)?
- Methodological Answer :
- Substitution Patterns :
| Position | Modification | Effect |
|---|---|---|
| Benzimidazole N1 | Methylation | Reduces Sirtuin affinity by 50% |
| Phenyl Ring | Nitro groups | Enhances EGFR inhibition (IC₅₀ <1 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
